N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and is commonly used in various scientific research applications. This compound is known for its unique structure, which includes a methyl group attached to the nitrogen atom of the tetrahydronaphthalene ring system.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with neurotransmitter transporters .
Biochemical Pathways
It’s plausible that it may influence pathways related to neurotransmission, given the potential targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
It’s likely that the effects would be dependent on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.
N-Methylation: The tetrahydronaphthalene is then subjected to N-methylation using methyl iodide (CH3I) or methyl bromide (CH3Br) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of Hydrochloride Salt: The resulting N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene.
Automated N-Methylation: Automated systems for N-methylation using methyl iodide or methyl bromide.
Purification and Crystallization: The final product is purified through crystallization and recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthylamine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Naphthylamine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Hydroxylated or cyanated derivatives.
Scientific Research Applications
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its interaction with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Sertraline hydrochloride: A selective serotonin reuptake inhibitor (SSRI) with a similar tetrahydronaphthalene structure.
N-methyl-1-naphthalenemethylamine hydrochloride: Another derivative of naphthalene with a methyl group attached to the nitrogen atom.
Uniqueness
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which influences its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7,11-12H,4,6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTXXJLZWGNMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=CC=CC=C12.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982047 | |
Record name | N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-95-2 | |
Record name | N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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